molecular formula C13H11N3O2S B2729140 4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one CAS No. 704873-83-6

4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

Cat. No.: B2729140
CAS No.: 704873-83-6
M. Wt: 273.31
InChI Key: TZLZHSRKZOLBGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of dihydro derivatives .

Scientific Research Applications

9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one include other thiazole derivatives such as:

The uniqueness of 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one lies in its complex structure, which allows for diverse chemical modifications and a broad spectrum of biological activities .

Properties

IUPAC Name

4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-18-7-2-3-9-8(6-7)10-11(14-9)12(17)16-4-5-19-13(16)15-10/h2-3,6,14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLZHSRKZOLBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=C4N(C3=O)CCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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